![molecular formula C8H20S4Si B14249662 Tetrakis[(methylsulfanyl)methyl]silane CAS No. 410095-60-2](/img/structure/B14249662.png)
Tetrakis[(methylsulfanyl)methyl]silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrakis[(methylsulfanyl)methyl]silane is an organosilicon compound with the chemical formula Si(CH2SCH3)4. This compound is characterized by the presence of four methylsulfanyl groups attached to a central silicon atom. It is a colorless liquid that is primarily used in various chemical synthesis processes.
准备方法
Synthetic Routes and Reaction Conditions
Tetrakis[(methylsulfanyl)methyl]silane can be synthesized through the reaction of silicon tetrachloride (SiCl4) with methylthiomethanol (CH3SCH2OH) in the presence of a base such as triethylamine (Et3N). The reaction proceeds as follows:
SiCl4+4CH3SCH2OH→Si(CH2SCH3)4+4HCl
The reaction is typically carried out under an inert atmosphere to prevent the hydrolysis of silicon tetrachloride.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
化学反应分析
Types of Reactions
Tetrakis[(methylsulfanyl)methyl]silane undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of silanols and methylthiomethanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) are used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound.
Major Products
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted silanes depending on the nucleophile used.
Hydrolysis: Silanols and methylthiomethanol.
科学研究应用
Tetrakis[(methylsulfanyl)methyl]silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is used in the modification of biomolecules and in the study of silicon-based life forms.
Industry: this compound is used in the production of specialty chemicals, coatings, and adhesives.
作用机制
The mechanism of action of Tetrakis[(methylsulfanyl)methyl]silane involves the interaction of its methylsulfanyl groups with various molecular targets. The compound can act as a nucleophile or electrophile depending on the reaction conditions. The silicon atom can form stable bonds with other elements, making it a versatile reagent in chemical synthesis.
相似化合物的比较
Similar Compounds
Tetrakis(trimethylsilyl)silane: This compound has four trimethylsilyl groups attached to a central silicon atom.
Tetrakis(vinyldimethylsiloxy)silane: This compound has four vinyldimethylsiloxy groups attached to a central silicon atom.
Uniqueness
Tetrakis[(methylsulfanyl)methyl]silane is unique due to the presence of methylsulfanyl groups, which impart distinct chemical properties. These groups make the compound more reactive towards oxidation and substitution reactions compared to its analogs with different substituents.
属性
CAS 编号 |
410095-60-2 |
|---|---|
分子式 |
C8H20S4Si |
分子量 |
272.6 g/mol |
IUPAC 名称 |
tetrakis(methylsulfanylmethyl)silane |
InChI |
InChI=1S/C8H20S4Si/c1-9-5-13(6-10-2,7-11-3)8-12-4/h5-8H2,1-4H3 |
InChI 键 |
QRBIFQIFNPPNKD-UHFFFAOYSA-N |
规范 SMILES |
CSC[Si](CSC)(CSC)CSC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-({Hydroxy[(naphthalen-1-yl)oxy]phosphoryl}oxy)butanoic acid](/img/structure/B14249584.png)
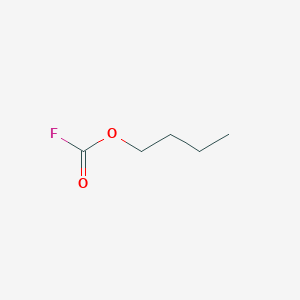
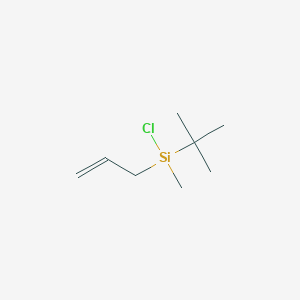
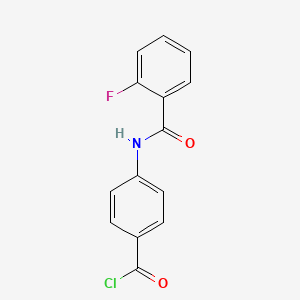
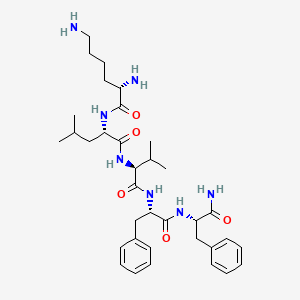
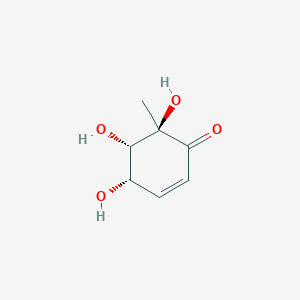
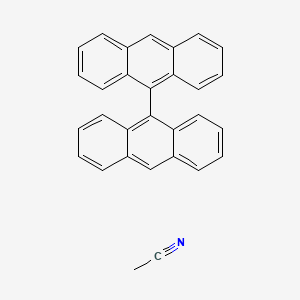
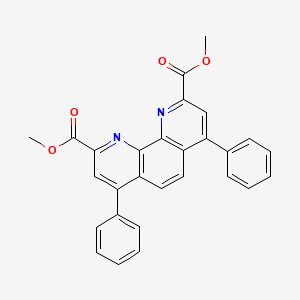

![1-(2,5-Dihydroxyphenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B14249640.png)
![4-({[(4-Chlorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B14249643.png)
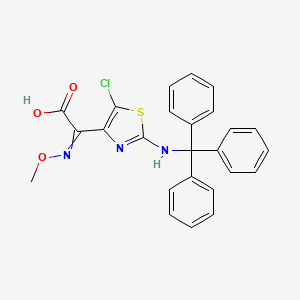
![4-{[4-(2-Butoxyethoxy)phenyl]ethynyl}-2,6-difluorobenzonitrile](/img/structure/B14249646.png)
